2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring via a benzyl group substituted with chlorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Benzylation: The piperidine ring is then benzylated using 3-chlorobenzyl chloride under basic conditions.
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with formic acid or other aldehydes.
Coupling Reaction: Finally, the benzimidazole core is coupled with the benzylated piperidine ring using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Mechanism of Action
The mechanism of action of 2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole involves its interaction with specific molecular targets. The benzimidazole core is known to interact with DNA and enzymes, inhibiting their function. The piperidine ring enhances the compound’s binding affinity to its targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Known for its broad-spectrum biological activities, including anticancer and antimicrobial properties.
Piperidine Derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
2-[1-(3-Chloro-benzyl)-piperidin-4-yl]-1H-benzoimidazole is unique due to its combined structural features of benzimidazole and piperidine, which confer enhanced biological activity and specificity compared to its individual components .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20ClN3 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-1H-benzimidazole |
InChI |
InChI=1S/C19H20ClN3/c20-16-5-3-4-14(12-16)13-23-10-8-15(9-11-23)19-21-17-6-1-2-7-18(17)22-19/h1-7,12,15H,8-11,13H2,(H,21,22) |
InChI Key |
ZIWVJVGRWGIGLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.